4-{4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]piperidin-1-yl}-6-(4-ethylphenoxy)pyrimidine
Description
Properties
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-[1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N5O2/c1-4-24-8-10-26(11-9-24)37-29-20-28(31-21-32-29)34-14-12-25(13-15-34)30(36)35-18-16-33(17-19-35)27-7-5-6-22(2)23(27)3/h5-11,20-21,25H,4,12-19H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCZBZGBXQRHME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)N4CCN(CC4)C5=CC=CC(=C5C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]piperidin-1-yl}-6-(4-ethylphenoxy)pyrimidine (CAS Number: 1115998-93-0) is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure
- Molecular Formula : C30H37N5O2
- Molecular Weight : 499.6471 g/mol
- SMILES Notation : CCc1ccc(cc1)Oc1ncnc(c1)N1CCC(CC1)C(=O)N1CCN(CC1)c1cccc(c1C)
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 499.6471 g/mol |
| Purity | Research grade |
| Availability | Various pack sizes |
The compound exhibits a multifaceted mechanism of action primarily targeting the serotonin receptors and other G protein-coupled receptors (GPCRs). It has been shown to interact with:
- 5-HT Receptors : The compound demonstrates high affinity for various serotonin receptors, particularly 5-HT(1A), 5-HT(1B), and 5-HT(3A), which are involved in mood regulation and anxiety .
- Noradrenergic Receptors : It also interacts with noradrenergic β(1) receptors, suggesting potential applications in treating mood disorders .
Pharmacological Effects
Research indicates that this compound may possess antidepressant-like effects, as it influences serotonin transporter activity, leading to increased serotonin levels in the brain. This is crucial for mood elevation and anxiety reduction .
Study 1: Antidepressant Efficacy
In a study examining the antidepressant potential of similar compounds, results indicated that agents targeting both serotonin and noradrenaline systems could significantly alleviate symptoms of depression in animal models. The lead compound in this series showed promising results in enhancing serotonin levels without full occupancy of the serotonin transporter, indicating a novel mechanism of action .
Study 2: Receptor Binding Affinity
A comparative analysis of binding affinities revealed that the compound exhibited Ki values in the low nanomolar range for multiple receptors, suggesting strong pharmacological activity. For instance:
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: [1-(6-(4-Ethylphenoxy)pyrimidin-4-yl)piperidin-4-yl][4-(2,3-dimethylphenyl)piperazin-1-yl]methanone
- CAS Number : 1115998-93-0
- Molecular Formula : C₃₀H₃₇N₅O₂
- Molecular Weight : 499.65 g/mol
- Structural Features: A pyrimidine core substituted with a 4-ethylphenoxy group at position 4. A piperidine ring at position 4 of the pyrimidine, linked via a carbonyl group to a piperazine moiety. The piperazine ring is substituted with a 2,3-dimethylphenyl group, enhancing lipophilicity and steric bulk .
- Stepwise coupling : Piperidine and piperazine intermediates are synthesized separately and linked via carbonyl groups (common in piperazine-piperidine hybrids, as seen in and ).
- Nucleophilic aromatic substitution: The 4-ethylphenoxy group is likely introduced via displacement of a leaving group (e.g., chloride) on the pyrimidine ring .
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Differences and Similarities
Key Observations :
Piperazine Substituents: The 2,3-dimethylphenyl group in the target compound provides greater steric hindrance and lipophilicity compared to the 3-methylphenyl () or 3-chlorophenyl () analogs. This may enhance membrane permeability but reduce solubility .
Pyrido-pyrazinone derivatives () expand π-π stacking capabilities, which could enhance binding to kinase ATP pockets .
Functional Group Additions: The 4-ethylphenoxy group in the target compound () increases steric bulk compared to unsubstituted phenoxy groups (), possibly affecting target selectivity .
Key Insights :
- Target Selectivity : The 2,3-dimethylphenyl group may confer specificity for hydrophobic binding pockets, as seen in kinase inhibitors like dorsomorphin () .
- Synthetic Complexity : Piperazine-piperidine carbonyl linkages (common in ) require precise stoichiometry and protecting group strategies .
- Biological Evaluation : Analogs with pyrazolo-pyrimidine cores () show enhanced metabolic stability compared to pyrimidine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
